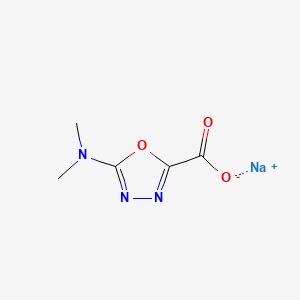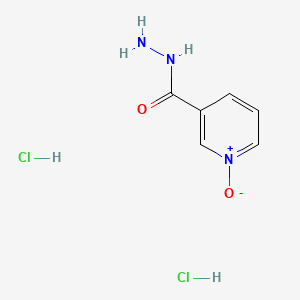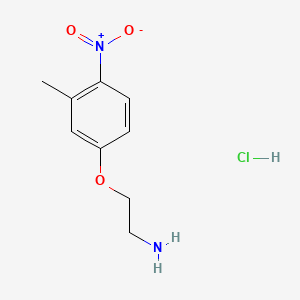![molecular formula C8H16ClNO B6607027 [2-(aminomethyl)bicyclo[2.1.1]hexan-1-yl]methanolhydrochloride CAS No. 2839144-43-1](/img/structure/B6607027.png)
[2-(aminomethyl)bicyclo[2.1.1]hexan-1-yl]methanolhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(aminomethyl)bicyclo[211]hexan-1-yl]methanolhydrochloride is a compound that belongs to the class of bicyclic amines This compound is characterized by its unique bicyclo[211]hexane structure, which provides it with distinct physicochemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(aminomethyl)bicyclo[2.1.1]hexan-1-yl]methanolhydrochloride typically involves a multi-step process. One common method is the photochemical [2+2] cycloaddition of 1,5-dienes using a mercury lamp. This reaction forms the bicyclo[2.1.1]hexane core, which can then be functionalized with aminomethyl and methanol groups through subsequent reactions . Another approach involves the use of Lewis acid-catalyzed formal (3+2) cycloaddition between silyl enol ethers and bicyclo[1.1.0]butanes .
Industrial Production Methods
Industrial production of this compound may involve scalable photochemical reactions or catalytic processes that allow for the efficient synthesis of the compound in large quantities. The choice of method depends on factors such as cost, yield, and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions
[2-(aminomethyl)bicyclo[2.1.1]hexan-1-yl]methanolhydrochloride can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form a carbonyl compound.
Reduction: The aminomethyl group can be reduced to form a primary amine.
Substitution: The hydrogen atoms on the bicyclo[2.1.1]hexane ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Halogenation reactions using reagents like bromine (Br2) or chlorine (Cl2) can introduce halogen atoms into the structure.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated derivatives of the bicyclo[2.1.1]hexane ring.
Scientific Research Applications
[2-(aminomethyl)bicyclo[2.1.1]hexan-1-yl]methanolhydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Medicine: Explored for its antifungal activity when incorporated into the structure of fungicides.
Industry: Utilized in the development of new materials with unique properties due to its rigid bicyclic structure.
Mechanism of Action
The mechanism of action of [2-(aminomethyl)bicyclo[2.1.1]hexan-1-yl]methanolhydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the methanol group can participate in various chemical reactions. The bicyclo[2.1.1]hexane core provides conformational rigidity, which can enhance the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane: Known for its use as a bioisostere for para-substituted phenyl rings.
Bicyclo[2.2.1]heptane: Another bicyclic compound with applications in medicinal chemistry.
Uniqueness
[2-(aminomethyl)bicyclo[2.1.1]hexan-1-yl]methanolhydrochloride is unique due to its specific substitution pattern and the presence of both aminomethyl and methanol groups. This combination of features provides it with distinct chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
[2-(aminomethyl)-1-bicyclo[2.1.1]hexanyl]methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c9-4-7-1-6-2-8(7,3-6)5-10;/h6-7,10H,1-5,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBNJWHWBRAPTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C2)(C1CN)CO.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-bromo-5,6,7-trimethyl-[1,3]thiazolo[4,5-b]pyridine](/img/structure/B6606948.png)
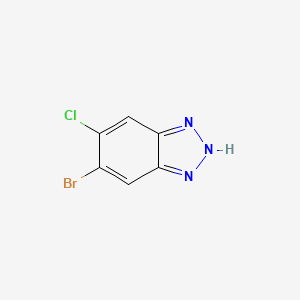
![2-{6-[4-(2-chloro-1,3-thiazol-4-yl)butyl]naphthalen-2-yl}aceticacid](/img/structure/B6606969.png)
![4-{[(tert-butoxy)carbonyl]amino}-3-methylthiophene-2-carboxylicacid](/img/structure/B6606998.png)

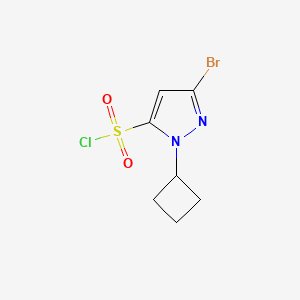
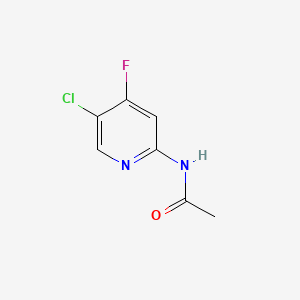
![tert-butyl (3S)-3-[(chlorosulfonyl)(methyl)amino]pyrrolidine-1-carboxylate](/img/structure/B6607033.png)
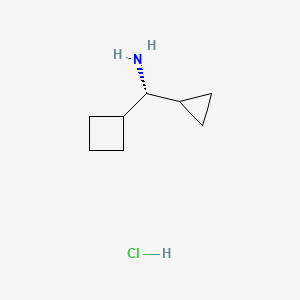
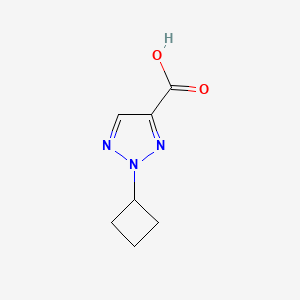
![N-[(1-aminocyclopropyl)methyl]cyclopropanesulfonamidehydrochloride](/img/structure/B6607047.png)
